luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Overview
Description
Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] (L7G) is a naturally occurring flavonoid glycoside found in leaves of basil or Verbena officinalis L . It is the glycosyloxyflavone resulting from the condensation of the hydroxy group at position 7 of luteolin with the 1 position of 2-O-β-D-glucopyranuronosyl-β-D-glucopyranosiduronic acid .
Synthesis Analysis
The synthesis of L7G involves the enzyme luteolin-7-O-diglucuronide 4’-O-glucuronosyltransferase, which catalyzes the chemical reaction between UDP-glucuronate and luteolin 7-O-beta-D-diglucuronide to produce UDP, luteolin, and luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]-4’-O-beta-D-glucuronide .Molecular Structure Analysis
The molecular formula of L7G is C27H26O18. It has an average mass of 638.484 Da and a mono-isotopic mass of 638.111938 Da .Chemical Reactions Analysis
Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase is an enzyme that catalyzes the chemical reaction between UDP-glucuronate and luteolin 7-O-beta-D-glucuronide to produce UDP and luteolin 7-O-[beta-D-glucuronosyl-(1→2)-beta-D-glucuronide] .Physical And Chemical Properties Analysis
L7G is a dicarboxylic acid and a disaccharide derivative .Scientific Research Applications
Anti-Inflammatory and Antioxidant Effects
Luteolin 7-diglucuronide has been shown to possess significant anti-inflammatory and antioxidant properties. In endothelial cells cultured in vitro, it inhibits the STAT3 pathway, which is involved in inflammatory responses. It also exhibits an antiproliferative action and reduces oxidative stress by inhibiting the generation of reactive oxygen species (ROS) .
Cardiovascular Health
Research indicates that Luteolin 7-diglucuronide can contribute to cardiovascular health by lowering blood cholesterol levels. This is crucial for reducing the risk of cardiovascular disease, especially in patients with familial hypercholesterolemia. It has been identified in Perilla frutescens leaf extracts, which are being developed as functional foods with cholesterol-lowering effects .
Anticancer Activity
Luteolin 7-diglucuronide has been associated with anticancer activity. It can block the activation of carcinogens, increase carcinogen detoxification, and stimulate error-free DNA repair. These properties make it a candidate for further research in cancer prevention and therapy .
Food Industry and Biomedical Applications
Due to its various biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antibacterial properties, Luteolin 7-diglucuronide has been employed as a bioactive molecule in numerous applications within the food industry and the biomedical field .
Mechanism of Action
Luteolin 7-diglucuronide (also known as Luteolin 7-O-beta-D-diglucuronide or luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]) is a major active flavonoid glycoside compound extracted from various plants, including Ixeris sonchifolia .
Target of Action
The primary targets of Luteolin 7-diglucuronide are receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . These proteins play a crucial role in necroptosis, a regulated type of cell death .
Mode of Action
Luteolin 7-diglucuronide interacts with its targets, RIP3 and MLKL, by binding to them more stably and firmly than their inhibitors . This interaction inhibits the aggregation of MLKL to the nucleus, thereby regulating the RIP3/MLKL signaling pathway .
Biochemical Pathways
The compound affects the RIP3/MLKL signaling pathway, which is involved in necroptosis . By inhibiting this pathway, Luteolin 7-diglucuronide can ameliorate oxygen glucose deprivation (OGD)-induced neuronal injury .
Result of Action
In vitro, Luteolin 7-diglucuronide has been found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, it has been shown to protect against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVWJQPAZYQDB-DBFWEQBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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